![molecular formula C13H13N3O2 B3919237 N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine](/img/structure/B3919237.png)
N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine
説明
N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine, also known as BM212, is a compound that has gained significant attention in the scientific community due to its potential as a new anti-tuberculosis drug. Tuberculosis is a serious infectious disease caused by the bacterium Mycobacterium tuberculosis, which primarily affects the lungs but can also affect other parts of the body. The emergence of drug-resistant strains of tuberculosis has made the development of new drugs a critical priority.
作用機序
The exact mechanism of action of N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine is not fully understood, but it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This disruption of cell wall synthesis leads to the death of the bacterium.
Biochemical and Physiological Effects
N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine has been shown to have low toxicity to human cells, with no significant effects on liver or kidney function. In animal studies, it has been well-tolerated and has shown promising results in reducing bacterial load in infected tissues.
実験室実験の利点と制限
N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine has several advantages for use in lab experiments. It has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for further development. Its low toxicity to human cells also makes it a safer alternative to other anti-tuberculosis drugs. However, its high cost and complex synthesis may limit its use in larger-scale experiments.
将来の方向性
There are several future directions for the research and development of N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine. One potential avenue is to optimize the synthesis process to reduce costs and increase yields. Another direction is to conduct further preclinical studies to determine the optimal dosage and administration of the drug. Finally, clinical trials will be necessary to determine the safety and efficacy of N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine in humans, with the ultimate goal of developing a new anti-tuberculosis drug.
科学的研究の応用
N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine has been extensively studied for its potential as an anti-tuberculosis drug. In vitro studies have shown that it has potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, it has shown low toxicity to human cells, making it a promising candidate for further development.
特性
IUPAC Name |
N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]pyrazin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-4-11-12(18-8-17-11)5-10(9)6-16-13-7-14-2-3-15-13/h2-5,7H,6,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWRNRKEVCLSGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CNC3=NC=CN=C3)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]pyrazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。